molecular formula C21H18F6N6O B2542047 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,5-bis(trifluoromethyl)phenyl)piperidine-3-carboxamide CAS No. 1286712-55-7

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,5-bis(trifluoromethyl)phenyl)piperidine-3-carboxamide

Cat. No. B2542047
CAS RN: 1286712-55-7
M. Wt: 484.406
InChI Key: STFQVMBSDYMVDP-UHFFFAOYSA-N
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Description

The compound "1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,5-bis(trifluoromethyl)phenyl)piperidine-3-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit various biological activities. Although the exact compound is not described in the provided papers, similar compounds with pyrazole and pyridine moieties have been synthesized and studied for their potential biological applications.

Synthesis Analysis

The synthesis of related compounds involves the functionalization of pyrazole derivatives. For instance, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, yielding a good product yield of 69% . This suggests that the synthesis of similar compounds, such as the one , could involve the formation of carboxamide linkages through reactions with amines.

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques would likely be employed to determine the structure of "1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,5-bis(trifluoromethyl)phenyl)piperidine-3-carboxamide" as well. Additionally, the molecular docking analysis can be performed to ascertain the probable binding model of these compounds with target enzymes, as seen in the study of pyrazole-5-carboxamide chalcone hybrids .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can lead to the formation of various products depending on the reaction conditions. For example, a different product was formed when the acid chloride of a pyrazole derivative reacted with 2,3-diaminopyridine and base in benzene for 5 hours . This indicates that the chemical reactions of the compound could be sensitive to reaction conditions, leading to different outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are not explicitly detailed in the provided papers. However, the antibacterial, anti-inflammatory, and antioxidant activities of pyrazole-5-carboxamide chalcone hybrids have been evaluated, showing moderate to good activities . Similarly, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and shown significant anti-tubercular activity . These studies suggest that the compound may also possess notable biological activities, and its physical and chemical properties could be inferred from these activities and the structural similarities to the compounds studied.

Scientific Research Applications

Novel Heterocyclic Synthesis

Compounds with structural similarities to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,5-bis(trifluoromethyl)phenyl)piperidine-3-carboxamide have been explored for the synthesis of novel heterocyclic compounds. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other novel fused heterobicycles has been reported. These compounds represent a significant interest in organic chemistry for their potential biological activities and as intermediates in pharmaceutical synthesis (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Antitubercular Agents

Some related compounds have been designed and synthesized with antimicrobial and antitubercular activities in mind. These efforts are indicative of the potential use of our compound in developing new treatments for bacterial infections, including drug-resistant strains of tuberculosis. The exploration of novel scaffolds like pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines for their antimicrobial activity showcases the broad spectrum of research applications for these molecules (El-Mariah, Hosny, & Deeb, 2006).

Inhibitors of Biological Pathways

Research into related compounds has identified potential inhibitors of specific biological pathways, such as glycine transporter 1 inhibitors. These studies demonstrate the compound's potential utility in neuroscience research, particularly in understanding neurotransmitter regulation and developing treatments for related disorders (Yamamoto et al., 2016).

Drug Discovery and Design

Structurally similar compounds have been used in the design and synthesis of molecules with potential as anti-tubercular agents, showcasing the role of these compounds in drug discovery and development efforts aimed at combating tuberculosis. This includes exploring derivatives of pyrazinamide, a first-line antitubercular drug, for enhanced efficacy and reduced toxicity (Srinivasarao et al., 2020).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F6N6O/c22-20(23,24)14-9-15(21(25,26)27)11-16(10-14)29-19(34)13-3-1-7-32(12-13)17-4-5-18(31-30-17)33-8-2-6-28-33/h2,4-6,8-11,13H,1,3,7,12H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQVMBSDYMVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3,5-bis(trifluoromethyl)phenyl)piperidine-3-carboxamide

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